1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene
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Overview
Description
1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[221]hept-2-ene is a complex organic compound known for its unique structure and properties It belongs to the class of bicyclic compounds and is characterized by the presence of multiple chlorine atoms and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce less chlorinated bicyclic compounds.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid
- 1,4,5,6,7,7-Hexachloro-N-(phenylmercuri)bicyclo[2.1]hept-5-ene-2,3-dicarboximide
- 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene stands out due to its specific arrangement of chlorine atoms and the presence of a chlorophenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81262-27-3 |
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Molecular Formula |
C14H9Cl7O |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H9Cl7O/c15-8-1-3-9(4-2-8)22-6-7-5-12(18)10(16)11(17)13(7,19)14(12,20)21/h1-4,7H,5-6H2 |
InChI Key |
GRPJFZFIUCJBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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